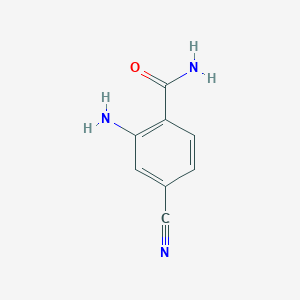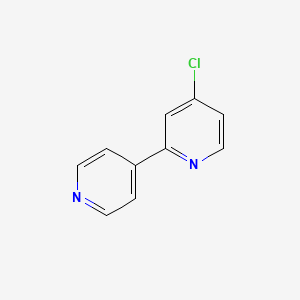![molecular formula C20H20N2O3 B13152487 tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate: is a chemical compound with the molecular formula C20H20N2O3 and a molecular weight of 336.38 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a quinoline moiety linked to a phenylcarbamate group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl N-(4-bromophenyl)carbamate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Products may include quinoline N-oxides.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Uniqueness: tert-Butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This differentiates it from other phenylcarbamate derivatives that lack the quinoline group .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-(4-quinolin-4-yloxyphenyl)carbamate |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)25-19(23)22-14-8-10-15(11-9-14)24-18-12-13-21-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,22,23) |
InChI Key |
MJQSYBLHBFKKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
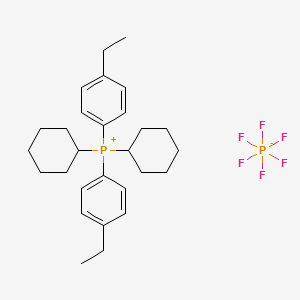
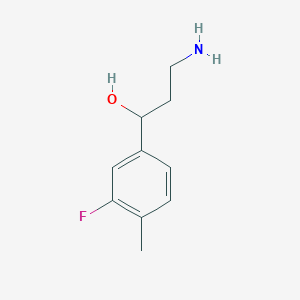
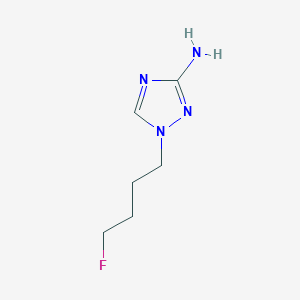
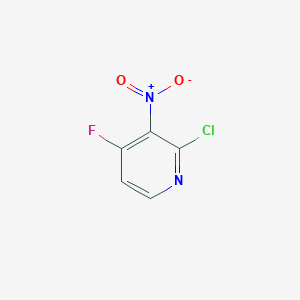
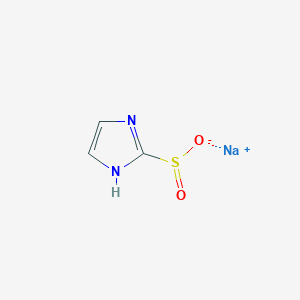
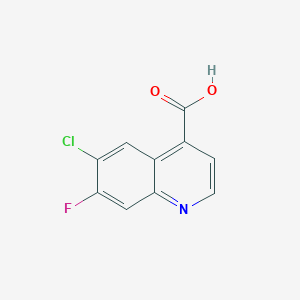
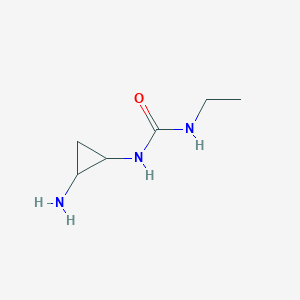

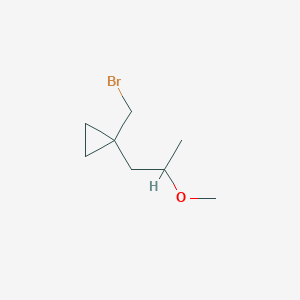
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

